Pizotifen malate
Overview
Description
Synthesis Analysis
The synthesis of Pizotifen malate involves the development of delivery systems and analytical methods for its quantification. Studies have explored transdermal delivery systems, highlighting the effectiveness of chemical enhancers in the drug's absorption through the skin. Furthermore, analytical methods like HPLC-UV have been validated for the precise quantification of Pizotifen malate in various studies, ensuring accurate measurement and study of its synthesis and formulation (Serna-Jiménez et al., 2015).
Molecular Structure Analysis
The interaction of Pizotifen with cyclodextrins has been investigated to understand its molecular structure better. Studies involving phase solubility, X-ray powder diffractometry, and molecular mechanical modeling have shed light on its complexation behavior with various cyclodextrins, providing insights into the molecular structure and interactions of Pizotifen malate (Al Omari et al., 2008).
Chemical Reactions and Properties
Research focusing on the chemical reactions and properties of Pizotifen malate has explored its stability under various conditions and its interaction with other compounds. A stability-indicating HPLC method has been developed to determine Pizotifen along with its impurities, indicating its chemical stability and reactivity under different conditions (Louhaichi et al., 2014).
Physical Properties Analysis
The solubility of solid dispersions of Pizotifen malate and its interaction with polymers like povidone have been analyzed, highlighting the physical properties that influence its solubility and dispersion behavior. Such studies are crucial for developing effective pharmaceutical formulations and understanding the drug's behavior in various media (Margarit et al., 2001).
Chemical Properties Analysis
The chemical properties of Pizotifen malate, including its interaction with insulin and influence on insulin secretion, have been studied, revealing its potential effects beyond its primary uses. Such research provides a deeper understanding of the drug's broader chemical interactions within biological systems (Joost, 1979).
Scientific Research Applications
Colon Cancer Treatment : Pizotifen may inhibit the proliferation and migration of colon cancer HCT116 cells by suppressing the Wnt signaling pathway, suggesting its potential as a candidate drug for colon cancer treatment (Piao & Shang, 2019).
Migraine Prophylaxis : Pizotifen has been used in the prophylactic treatment of migraine, though its effectiveness and side effects such as weight gain vary (Hübbe, 1973).
Antidepressant Activity : The drug strongly blocks central postsynaptic serotonin receptors and exhibits antidepressant activity in rat models (Przegaliński, Baran, Palider, & Siwanowicz, 1979).
Insulin Secretion : Pizotifen significantly reduced insulin release in perfused rat pancreas, indicating potential effects on insulin regulation (Joost, 1979).
Gastric Cancer Treatment : The drug shows potential as an anti-cancer agent for gastric cancer by inhibiting the Wnt/β-catenin pathway (Jiang, Wang, Wu, & Shi, 2019).
Abdominal Migraine in Children : Pizotifen is superior to placebo in preventing abdominal migraine in children (Symon & Russell, 1995).
Migraine Therapy : It is considered a safe and potentially effective drug for migraine therapy, though evidence is of low certainty (Fragoso et al., 2021).
Calcium Channel Blockade : Pizotifen's action in the canine basilar artery system appears to involve calcium channel blockade, which may relate to its efficacy in migraine treatment (Peroutka, Banghart, & Allen, 1985).
Vascular Headaches : It is indicated in the prophylactic treatment of severe and recurrent vascular headaches, showing good results in migraine and cluster headache patients (Speight & Avery, 2012).
Exercise Performance : Pizotifen did not increase exercise time to exhaustion in humans, indicating no significant impact on endurance performance (Pannier, Bouckaert, & Lefebvre, 2004).
Appetite and Weight Regulation : Contrary to its use as an appetite enhancer in humans, pizotifen did not stimulate appetite or weight gain in rat models (Swiergiel & Peters, 1989, 1990).
Pharmaceutical Formulation : Studies have focused on enhancing the solubility and absorption of pizotifen malate, important for its pharmaceutical formulation and transdermal delivery systems (Margarit, Marín, & Contreras, 2001; Serna-Jiménez et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWCPZVTXCFKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966214 | |
Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pizotifen malate | |
CAS RN |
5189-11-7 | |
Record name | Pizotifen malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5189-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pizotyline malate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pizotyline malate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIZOTYLINE MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O99YVR4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.